molecular formula C18H18Cl3N3OS B2722184 3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216428-81-7

3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2722184
CAS RN: 1216428-81-7
M. Wt: 430.77
InChI Key: XNJQFVOCYWHZGS-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a cyano group (-CN), an isopropyl group (-(CH3)2CH), a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a benzamide group (C6H5CONH2). It also contains two chlorine atoms. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring could contribute to the compound’s stability and reactivity due to its aromaticity. The tetrahydrothieno[2,3-c]pyridin-2-yl group is a bicyclic structure, which could exist in different conformations .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or addition. The benzamide group could participate in reactions typical for amides, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, utilizing starting materials like citrazinic acid to produce compounds with antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests the potential for designing derivatives of the specified compound with antimicrobial properties.

Aggregation-Enhanced Emission and Multi-Stimuli-Responsive Properties

The synthesis of pyridyl substituted benzamides showing AEE and multi-stimuli-responsive properties highlights the utility of such compounds in developing materials with novel optical and physical behaviors (Srivastava et al., 2017). These properties are significant for applications in sensors, optoelectronics, and material science, indicating a pathway for the application of the specified compound in these areas.

Anticancer Activity

The synthesis of compounds based on heterocyclic moieties, such as thieno and pyridine rings, and their evaluation for antimicrobial and anticancer activities underscores the potential of such compounds in therapeutic applications. Notably, some synthesized compounds exhibited promising activities against various tumor cell lines, indicating the potential research value of similar compounds in developing anticancer agents (Bondock & Gieman, 2015).

Antiviral Activity

Research on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activity, suggesting the utility of structurally related compounds in developing antiviral therapies (Hebishy et al., 2020). This indicates potential research applications of the specified compound in virology and pharmacology.

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its biological activity .

properties

IUPAC Name

3,5-dichloro-N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS.ClH/c1-10(2)23-4-3-14-15(8-21)18(25-16(14)9-23)22-17(24)11-5-12(19)7-13(20)6-11;/h5-7,10H,3-4,9H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJQFVOCYWHZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

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